molecular formula C10H8BrN3O2 B2485102 1-(4-bromobenzyl)-3-nitro-1H-pyrazole CAS No. 957320-40-0

1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2485102
CAS No.: 957320-40-0
M. Wt: 282.097
InChI Key: XHZSBISXMJRJSE-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.097. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformational Analysis

1-(4-bromobenzyl)-3-nitro-1H-pyrazole and similar compounds have been extensively studied for their molecular structure and conformational properties. Yang et al. (2021) synthesized a related compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and performed crystallographic and conformational analysis using X-ray diffraction and Density Functional Theory (DFT). Their findings revealed that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction, highlighting the compound's stable conformation and molecular characteristics. Additionally, the molecular electrostatic potential and frontier molecular orbitals were investigated, revealing insights into the molecular structure and conformation (Yang et al., 2021).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of pyrazole derivatives, including this compound, have been the subject of several studies. Paulson et al. (2002) explored the sequential functionalization of pyrazole 1-oxides via regioselective metalation, leading to the synthesis of various substituted pyrazoles. The study demonstrated the versatility of pyrazole compounds in chemical synthesis and their potential use in creating diverse chemical structures (Paulson et al., 2002). Furthermore, Brahim et al. (2016) investigated the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalyzed direct arylation, showcasing the compounds' potential in forming complex molecular structures through various chemical reactions (Brahim et al., 2016).

Hydrogen-Bonded Structures and Supramolecular Assemblies

Pyrazole derivatives, including this compound, are known for forming hydrogen-bonded structures and supramolecular assemblies. Portilla et al. (2007) and Castillo et al. (2009) reported on the formation of hydrogen-bonded chains and sheets in various pyrazole compounds. These studies shed light on the potential of these compounds in forming intricate molecular architectures, which could be useful in materials science and molecular engineering (Portilla et al., 2007; Castillo et al., 2009).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, as similar compounds have been found to exhibit various biological activities. Further studies could also focus on its synthesis and characterization .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSBISXMJRJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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